Bromo-PEG3-bromide

Catalog No.
S522117
CAS No.
31255-26-2
M.F
C8H16Br2O3
M. Wt
320.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG3-bromide

CAS Number

31255-26-2

Product Name

Bromo-PEG3-bromide

IUPAC Name

1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane

Molecular Formula

C8H16Br2O3

Molecular Weight

320.02 g/mol

InChI

InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2

InChI Key

IJFMWHWXEBUOKR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bromo-PEG3-bromide

Canonical SMILES

C(COCCBr)OCCOCCBr

The exact mass of the compound 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane is 317.9466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG3-bromide (CAS 31255-26-2) is a homobifunctional polyethylene glycol (PEG) linker characterized by a hydrophilic spacer of three ether oxygens terminating in two primary bromide leaving groups. In industrial and laboratory procurement, this compound is primarily sourced as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Autophagosome-Tethering Compounds (ATTECs), and advanced bioconjugates. The precise length of the PEG3 spacer provides a specific spatial orientation for ternary complex formation, while the terminal bromides offer rapid nucleophilic substitution (SN2) kinetics compared to chlorinated analogs. Furthermore, the incorporation of the PEG backbone inherently resolves the severe aqueous solubility limitations commonly associated with traditional aliphatic crosslinkers, making Bromo-PEG3-bromide a foundational reagent for developing bioavailable targeted degraders .

Substituting Bromo-PEG3-bromide with generic alkyl dibromides (e.g., 1,8-dibromooctane) or off-target PEG lengths (e.g., PEG1 or PEG5) routinely leads to late-stage project failure in degrader development. Aliphatic linkers drastically increase the lipophilicity (LogP) of the final conjugate, frequently causing irreversible aggregation in biological assays and poor in vivo bioavailability. Conversely, altering the PEG chain length by even one or two ethylene glycol units fundamentally shifts the distance and flexibility between the target ligand and the E3 ligase recruiter, which can completely abrogate ternary complex formation and reduce degradation efficiency (DC50) by orders of magnitude. Furthermore, substituting the bromide leaving groups with chlorides necessitates harsher coupling conditions that can degrade sensitive molecular payloads, proving that the exact PEG3-bromide configuration is functionally non-interchangeable for maximizing yields and potency [1].

Target Degradation Efficiency (DC50) via Precise Spacer Length

The exact length of the linker is a critical determinant of PROTAC and ATTEC efficacy, as it dictates the spatial orientation required for productive ternary complex formation. In the synthesis of PCSK9-targeting autophagosome-tethering compounds, conjugates utilizing the precise length of the Bromo-PEG3-bromide precursor (e.g., compound W6) demonstrated improved intracellular degradation kinetics. Compared to baseline lead compounds with sub-optimal linker configurations, the PEG3-linked construct achieved a 5-fold improvement in degradation potency, surpassing standard siRNA therapies in efficacy [1].

Evidence DimensionIntracellular Degradation Concentration (DC50)
Target Compound Data20.6 nM (PEG3-linked PCSK9 ATTEC W6)
Comparator Or Baseline102.8 nM (Lead compound OY3 with non-optimized linker)
Quantified Difference~5-fold improvement in DC50
ConditionsIn vitro cellular degradation assay (Huh7 cells)

Procurement of the exact PEG3 chain length is critical for maximizing ternary complex stability and achieving nanomolar degradation potency in targeted therapies.

Enhanced Aqueous Solubility and Bioavailability vs. Alkyl Linkers

A primary procurement driver for Bromo-PEG3-bromide over traditional aliphatic crosslinkers is its ability to dramatically enhance the aqueous solubility of the final conjugate. While alkyl linkers of similar length (e.g., C8-C11 chains) contribute significant hydrophobicity that leads to assay aggregation and poor pharmacokinetics, the PEG3 spacer introduces three hydrophilic ether oxygens. This structural modification lowers the partition coefficient of the resulting PROTACs, ensuring solubility in standard aqueous and DMSO mixtures and enabling reliable in vivo formulation without compromising the required spatial distance between ligands.

Evidence DimensionAqueous solubility and formulation compatibility
Target Compound DataPEG3-linked conjugates (highly soluble, prevents aggregation)
Comparator Or BaselineAlkyl-linked dibromides (e.g., 1,8-dibromooctane)
Quantified DifferenceSignificant reduction in lipophilicity (LogP) and improved assay stability
ConditionsBiological assay media and in vivo formulation mixtures

Utilizing PEGylated linkers directly resolves the solubility-limited absorption issues that frequently cause late-stage failures in alkyl-linked drug candidates.

Precursor Reactivity and SN2 Conjugation Yield

In the multi-step synthesis of heterobifunctional molecules, the choice of leaving group dictates the efficiency and harshness of the coupling step. Bromo-PEG3-bromide features two highly reactive terminal bromides, which serve as efficient leaving groups for nucleophilic substitution (SN2) with amines, phenols, and thiols. Compared to chlorinated PEG analogs, which exhibit sluggish kinetics, the bromide groups allow for rapid conjugation under mild basic conditions (e.g., Cs2CO3 in DMF). This minimizes the degradation of sensitive E3 ligase ligands and significantly improves the overall isolated yield of the target PROTAC .

Evidence DimensionLeaving group reactivity and coupling efficiency
Target Compound DataRapid SN2 conversion under mild basic conditions
Comparator Or BaselineChlorinated PEG linkers (require harsher conditions, lower yields)
Quantified DifferenceHigher isolated yields and preservation of sensitive payload integrity
ConditionsSN2 coupling with phenolic or amine ligands in polar aprotic solvents

Reliable, high-yield conjugation reduces the consumption of expensive target ligands and E3 ligase binders during industrial PROTAC library synthesis.

PROTAC and ATTEC Library Synthesis

Bromo-PEG3-bromide is a quantitatively validated precursor for assembling targeted protein degraders where a specific spacer length is required to stabilize ternary complex formation and achieve nanomolar DC50 values, as demonstrated in PCSK9 ATTEC development [1].

Hydrophilic Bioconjugation

Selected for crosslinking lipophilic payloads where maintaining aqueous solubility is critical, directly replacing hydrophobic alkyl dibromides to prevent assay aggregation and improve formulation compatibility .

Mild-Condition Conjugate Manufacturing

Utilized in the industrial scale-up of heterobifunctional molecules where the higher leaving-group reactivity of the terminal bromides ensures high-yield SN2 reactions without degrading sensitive functional groups .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

319.94457 Da

Monoisotopic Mass

317.94662 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ethane, 1,1'-oxybis[2-(2-bromoethoxy)-

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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